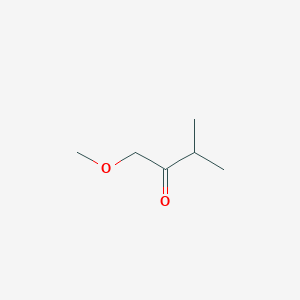

1-Methoxy-3-methylbutan-2-one

描述

Contextualization within Branched Ketone and Ether Chemistry

1-Methoxy-3-methylbutan-2-one is classified as an unsymmetrical methyl alkyl ketone and also possesses an ether functional group. smolecule.com Ketones are organic compounds containing a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. ebsco.com They are categorized as symmetrical or unsymmetrical based on whether the two organic substituents attached to the carbonyl carbon are identical. wikipedia.org The presence of both a ketone and an ether group in this compound gives it a unique combination of chemical properties. quora.com The branched methyl group at the third carbon position introduces steric hindrance, which can influence its reactivity compared to linear analogues. smolecule.com

Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. cymitquimica.com The methoxy (B1213986) group (-OCH3) in this compound is an ether functionality. This group can affect the electronic properties of the nearby carbonyl group. smolecule.com The interplay between the ketone and ether functionalities within the same molecule is a key aspect of its chemistry.

Historical Development of Related Chemical Syntheses and Reactions

The synthesis of ketones has a rich history with numerous methods developed over time. Early methods involved the oxidation of secondary alcohols, a technique still widely used today. wikipedia.org Other classical methods include the hydration of alkynes and the decarboxylation of carboxylic anhydrides. wikipedia.org

A significant advancement in ketone synthesis was the development of the Weinreb-Nahm ketone synthesis in 1981. This method utilizes a specific amide, known as a Weinreb-Nahm amide, which reacts with organometallic reagents to form a stable chelated intermediate, preventing the common problem of over-addition that leads to alcohol formation. wikipedia.org This level of control has made it a reliable tool in the synthesis of complex molecules. wikipedia.org

The synthesis of α-amino ketones, which are structurally related to this compound, has also seen significant progress. rsc.org Traditional methods often involved nucleophilic substitution of α-haloketones. rsc.org More recent developments focus on catalytic methods to achieve higher efficiency and enantioselectivity. rsc.org

The reactivity of aldehydes and ketones has long been harnessed in the synthesis of heterocyclic compounds, with many foundational reactions dating back to the 19th and early 20th centuries. researchgate.netingentaconnect.com Modern approaches to these historical reactions often focus on "green chemistry" principles, such as using solvent-free conditions and recyclable catalysts. researchgate.net

Rationale and Significance of Investigating this compound

The investigation of this compound is significant for several reasons. Its bifunctional nature, containing both a ketone and an ether, makes it a versatile building block in organic synthesis. smolecule.com The presence of the methoxy group at the alpha position to the ketone is of particular interest. α-Alkoxy ketones are important intermediates in the synthesis of various biologically active molecules and natural products.

The compound serves as a precursor in the synthesis of other valuable chemical reagents. For instance, it is used to prepare 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, a variation of the Danishefsky diene, which is a well-known reagent in Diels-Alder reactions. smolecule.com It is also used in the synthesis of hydroisoquinoline derivatives, which are often explored for their potential medicinal properties. smolecule.com

Furthermore, the study of α-methoxy ketones contributes to a deeper understanding of reaction mechanisms and stereoselectivity. For example, research on the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters has shown that the methoxyimino group can direct the stereochemical outcome of the reaction. acs.orgnih.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and related α-methoxy ketones is focused on several key areas:

Asymmetric Synthesis: A major thrust of research is the development of stereoselective methods for the synthesis and transformation of α-alkoxy ketones. This includes the use of chiral catalysts to control the formation of specific stereoisomers, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds. bohrium.com Recent studies have explored the asymmetric transfer hydrogenation of related α-methoxy β-ketoesters, achieving high levels of diastereoselectivity and enantioselectivity. bohrium.com

Green Chemistry: The development of more environmentally friendly synthetic methods is a significant trend. This includes the use of less toxic reagents, such as dimethyl carbonate as a "green" methylating agent for the synthesis of 4-methoxy-3-methylbutan-2-one (B84841) from acetoin. smolecule.com

Novel Reaction Methodologies: Researchers are continuously exploring new reactions and applications for α-methoxy ketones. For example, recent work has demonstrated the use of photoredox catalysis for the α-trifluoromethoxylation of ketones, expanding the toolbox for creating complex fluorinated molecules. nih.gov

Medicinal Chemistry and Natural Products: this compound has been isolated from natural sources, such as the leaves of Melicope moluccana. smolecule.com This discovery prompts further investigation into its biological activity and potential therapeutic applications. The compound has shown cytotoxic effects against certain cell lines and antiplasmodial activity, indicating potential for further study in drug discovery. smolecule.com

Compound Data

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(7)4-8-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDDENYNARWBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65857-35-4 | |

| Record name | 1-methoxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxy 3 Methylbutan 2 One

Retrosynthetic Analysis and Strategic Disconnections for 1-Methoxy-3-methylbutan-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed to guide the design of synthetic routes.

The primary strategic disconnections are:

C-O Ether Bond Disconnection: This is one of the most intuitive approaches, breaking the bond between the C1 carbon and the methoxy (B1213986) oxygen. This disconnection leads to a key intermediate, 1-hydroxy-3-methylbutan-2-one, and a methylating agent. The synthesis would then involve the formation of this α-hydroxy ketone followed by a methylation step.

C2-C3 Bond Disconnection: This strategy involves cleaving the carbon-carbon bond between the carbonyl group and the isopropyl group. This suggests a synthesis based on the acylation of an isopropyl nucleophile (like an organometallic reagent) with a methoxyacetyl electrophile.

Functional Group Interconversion (FGI): Recognizing the ketone functional group, a retrosynthetic step can be an FGI to a secondary alcohol. This approach points to 1-methoxy-3-methylbutan-2-ol (B1427841) as a direct precursor, which could be oxidized to form the target ketone. This precursor alcohol could, in turn, be derived from simpler starting materials.

These disconnections form the basis for the various synthetic routes detailed in the following sections.

Conventional Synthetic Routes to this compound

Traditional organic synthesis provides a robust toolkit for constructing this compound through well-established reaction pathways.

Alkylation and Acylation Strategies for Ketone Formation

The formation of the ketone backbone can be achieved through standard carbon-carbon bond-forming reactions.

Acylation of Organometallic Reagents: A direct method involves the reaction of an organometallic reagent containing the isopropyl group with a methoxyacetyl derivative. For instance, the acylation of isopropylmagnesium bromide (a Grignard reagent) with methoxyacetyl chloride would form the target ketone. This reaction typically requires careful temperature control to avoid side reactions, such as addition to the newly formed ketone.

Alkylation of Enolates: An alternative strategy is the alkylation of a ketone enolate. The enolate of methoxyacetone (B41198) can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with an isopropyl halide (e.g., 2-bromopropane). The challenge in this approach is controlling mono-alkylation and potential O-alkylation.

Etherification Approaches for Methoxy Group Introduction

If the synthetic strategy involves forming the ether linkage on a pre-existing carbon skeleton, standard etherification methods are employed.

Williamson Ether Synthesis: This classic method is a primary choice for forming the methoxy ether bond. The synthesis would begin with an α-haloketone, such as 1-bromo-3-methylbutan-2-one. This precursor can be reacted with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction proceeds via an SN2 mechanism, where the methoxide ion displaces the bromide. vanderbilt.edu

| Reactants | Reagents | Product | Mechanism |

| 1-Bromo-3-methylbutan-2-one | Sodium Methoxide (NaOMe) | This compound | SN2 Nucleophilic Substitution |

| 1-Hydroxy-3-methylbutan-2-one | Sodium Hydride (NaH), Methyl Iodide (CH3I) | This compound | SN2 Nucleophilic Substitution |

Alkoxymercuration-Demercuration: While typically used to add alcohols across a double bond, this methodology is not directly applicable for the synthesis of an α-methoxy ketone from a simple alkene precursor. pearson.com

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) are fundamental transformations in multi-step synthesis. fiveable.meimperial.ac.uk For this target molecule, the most relevant FGI is the oxidation of a precursor alcohol.

Oxidation of 1-Methoxy-3-methylbutan-2-ol: The most direct FGI route is the oxidation of the corresponding secondary alcohol, 1-methoxy-3-methylbutan-2-ol. This precursor could be synthesized, for example, by the ring-opening of 2-isopropyloxirane with sodium methoxide, followed by protonation. The subsequent oxidation can be achieved using a variety of reagents. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

| Oxidizing Agent | Common Name/System | Conditions | Notes |

| CrO3/H2SO4/acetone | Jones Oxidation | Acetone, 0°C to rt | Harsh conditions, strongly acidic. |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | Dichloromethane (DCM) | Mild oxidant, slightly acidic. |

| Pyridinium dichromate (PDC) | PDC Oxidation | Dichloromethane (DCM) | Similar to PCC, neutral pH. |

| (COCl)2, DMSO, Et3N | Swern Oxidation | Low temperature (-78°C), DCM | Mild, avoids heavy metals. |

| Dess-Martin periodinane (DMP) | Dess-Martin Oxidation | Room temperature, DCM | Mild, good for sensitive substrates. |

Advanced and Emerging Synthetic Techniques for this compound

Modern synthetic chemistry offers sophisticated methods that can provide more efficient or selective routes to complex molecules.

Catalytic Approaches (e.g., Metal-Catalyzed Coupling, Organocatalysis)

Catalysis provides powerful tools for forming bonds with high efficiency and selectivity.

Metal-Catalyzed Cross-Coupling: While less common for simple aliphatic ketones, cross-coupling reactions could theoretically be employed. mdpi.com For example, a palladium-catalyzed coupling reaction could be envisioned between an organoboron reagent (as in Suzuki coupling) or an organozinc reagent (as in Negishi coupling) and an appropriate acyl halide or equivalent. mdpi.com A hypothetical Suzuki coupling could involve the reaction of methoxymethylboronic acid pinacol (B44631) ester with isobutyryl chloride in the presence of a palladium catalyst and a suitable base. mdpi.com These methods are often reserved for more complex structures but represent the frontier of C-C bond formation.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in synthesis. While a direct organocatalytic route to this compound is not prominently documented, organocatalysts could be employed to establish key stereocenters in chiral syntheses of related precursors. For example, an asymmetric aldol (B89426) or Michael reaction could be used to construct the carbon backbone of a precursor which is then converted to the target molecule.

Chemical Reactivity and Mechanistic Studies of 1 Methoxy 3 Methylbutan 2 One

Reactivity of the Carbonyl Group in 1-Methoxy-3-methylbutan-2-one

The carbonyl group in this compound is a primary site for chemical transformations, undergoing reactions typical of ketones, yet with modified reactivity due to the adjacent methoxy (B1213986) group.

Nucleophilic Addition Reactions at the Ketone Moiety

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.

Table 1: Examples of Nucleophilic Addition Reactions with Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Organometallic reagents | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin |

| Ylides | Wittig reagents (Ph₃P=CR₂) | Alkene |

While specific studies on this compound are limited, the reactivity can be inferred from the behavior of analogous α-alkoxy ketones. For instance, the reduction of α-alkoxy ketones with hydride reagents like sodium borohydride is expected to yield the corresponding secondary alcohol, 1-methoxy-3-methylbutan-2-ol (B1427841). The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon.

Similarly, the addition of Grignard reagents, such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after an acidic workup. The reaction mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.

α-Carbon Reactivity and Enolization Processes

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) in ketones are acidic and can be removed by a base to form an enolate ion. This compound possesses two α-carbons: the methylene (B1212753) group (C1) bearing the methoxy group and the methine group (C3) bearing the isopropyl group.

The acidity of the α-hydrogens allows for enolate formation, which is a key intermediate in many reactions, including alkylation and aldol (B89426) condensations. The formation of the enolate can be directed by the choice of base and reaction conditions. A bulky base, such as lithium diisopropylamide (LDA), at low temperatures tends to form the kinetic enolate by deprotonating the less sterically hindered α-carbon. In the case of this compound, this would likely be the C1 carbon. Conversely, a smaller, stronger base under thermodynamic control (higher temperatures) would favor the formation of the more substituted, thermodynamically more stable enolate at the C3 position.

Once formed, the enolate can act as a nucleophile and react with electrophiles, such as alkyl halides, in an α-alkylation reaction. This process allows for the introduction of new carbon-carbon bonds at the α-position.

Reactivity of the Methoxy Ether Linkage in this compound

The ether linkage in this compound is generally less reactive than the carbonyl group but can undergo specific transformations under certain conditions.

Ether Cleavage Reactions

Ethers can be cleaved by strong acids, typically hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group (an alcohol). This is followed by a nucleophilic attack of the halide ion on one of the adjacent carbon atoms.

In the case of this compound, the cleavage can occur at either the methyl-oxygen bond or the methylene-oxygen bond. The regioselectivity of the cleavage depends on the reaction mechanism (SN1 or SN2). Given that the carbon adjacent to the carbonyl is a primary carbon, an SN2 mechanism is more likely for the attack at this position. Attack at the methyl group is also a facile SN2 process. The presence of the adjacent carbonyl group might influence the reaction rate but the fundamental mechanism is expected to be similar to that of other alkyl ethers.

Substitutions and Transformations Involving the Methoxy Group

Direct substitution of the methoxy group is generally difficult as alkoxides are poor leaving groups. However, under specific conditions or through activation, transformations can occur. For instance, in some α-alkoxy ketones, the alkoxy group can be displaced by other nucleophiles, although this is not a common reaction pathway for simple acyclic ethers. Such reactions often require activation of the ether oxygen, for example, by Lewis acids.

Investigations into Reaction Mechanisms of this compound Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of its reactions can be inferred from the well-established principles of ketone and ether chemistry, as well as studies on structurally similar α-alkoxy ketones.

For nucleophilic additions to the carbonyl group, the mechanism is a standard two-step process of nucleophilic attack followed by protonation. The stereochemical outcome of such additions can be influenced by the presence of the α-methoxy group, potentially leading to diastereoselectivity if a new stereocenter is formed.

The mechanism of enolization involves the abstraction of an α-proton by a base to form a resonance-stabilized enolate. The regioselectivity of this process (kinetic vs. thermodynamic control) is a key aspect of its reactivity.

The acid-catalyzed cleavage of the ether linkage proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide. The reaction pathway (SN1 vs. SN2) is determined by the nature of the carbon atoms attached to the ether oxygen. For this compound, an SN2 mechanism is anticipated for cleavage at both the methyl and methylene carbons.

Further computational and experimental studies would be beneficial to provide more specific insights into the reaction pathways and transition states for the transformations of this compound.

Kinetic Studies of Key Reactions

A comprehensive search of scientific literature and chemical databases has yielded no specific kinetic data for reactions involving this compound. While general principles of ketone and ether reactivity can be applied to predict its behavior, no empirical rate constants, reaction orders, or activation energies have been documented for this particular compound.

Elucidation of Intermediates and Transition States

There is no available research that elucidates the specific intermediates or transition states formed during reactions of this compound. Mechanistic studies, which would involve techniques such as spectroscopy, isotopic labeling, or computational chemistry to identify transient species, have not been published for this compound.

Photochemical and Thermal Reactions of this compound

Detailed studies on the photochemical and thermal reactions of this compound are absent from the current body of scientific literature. Information regarding its behavior upon exposure to ultraviolet radiation, including potential decomposition pathways or rearrangements, has not been reported. Similarly, its thermal stability and the products of its thermal decomposition have not been experimentally determined or modeled.

Comparative Reactivity with Structurally Related Ketones and Ethers

While the reactivity of ketones and ethers is a broad area of study, no direct comparative studies have been published that specifically analyze the reactivity of this compound in relation to other structurally similar compounds. Such studies would be necessary to quantitatively or even qualitatively compare its reaction rates and pathways against molecules like 3-methylbutan-2-one (to assess the influence of the methoxy group) or other α-methoxy ketones. A 2023 study on the atmospheric degradation of 3,3-dimethylbutanone did make comparisons with 3-methylbutan-2-one, noting that the presence and position of methyl groups influence reactivity, but this study did not include this compound. copernicus.org

Advanced Spectroscopic and Computational Elucidation of 1 Methoxy 3 Methylbutan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 1-Methoxy-3-methylbutan-2-one

High-resolution NMR spectroscopy is a powerful tool for determining the precise chemical structure and conformational preferences of organic molecules in solution. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, providing insights into the electronic environment of each nucleus and the spatial relationships between them.

While a simple one-dimensional (1D) ¹H NMR spectrum provides initial information on the number of unique proton environments and their scalar couplings, multi-dimensional NMR experiments are essential for unambiguous assignments and detailed structural elucidation.

¹H and ¹³C NMR Spectra: The expected chemical shifts for this compound are based on the influence of the adjacent carbonyl and methoxy (B1213986) functional groups. The protons on the methylene (B1212753) group (H1) are expected to be deshielded by both the ether oxygen and the ketone, appearing as a singlet. The methoxy protons (H4) will also be a singlet in a typical ether region. The isopropyl methine proton (H3) will be a septet due to coupling with the six equivalent methyl protons (H5), which in turn will appear as a doublet.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the scalar coupling network between protons. The primary correlation expected is between the isopropyl methine proton (H3) and the two isopropyl methyl groups (H5), confirming the isopropyl moiety. No other correlations would be anticipated due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments to their corresponding carbon signals (H1 to C1, H3 to C3, H4 to C4, and H5 to C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations for this compound include:

From the methoxy protons (H4) to the methylene carbon (C1) and the carbonyl carbon (C2).

From the methylene protons (H1) to the carbonyl carbon (C2) and the methoxy carbon (C4).

From the isopropyl methine proton (H3) to the carbonyl carbon (C2) and the isopropyl methyl carbons (C5).

From the isopropyl methyl protons (H5) to the isopropyl methine carbon (C3) and the carbonyl carbon (C2).

These correlations would collectively confirm the connectivity of the molecule as this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|---|

| 1 | -CH₂- | ~4.1 | ~75 | Singlet (s) | C2, C4 |

| 2 | -C=O | - | ~212 | - | - |

| 3 | -CH- | ~2.8 | ~35 | Septet (sept) | C2, C5 |

| 4 | -OCH₃ | ~3.3 | ~59 | Singlet (s) | C1 |

| 5 | -CH₃ (isopropyl) | ~1.1 | ~18 | Doublet (d) | C3, C2 |

Acyclic molecules like this compound are conformationally flexible due to rotation around their sigma (σ) bonds. researchgate.net Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of these conformational changes when the energy barrier to rotation is within a measurable range (approximately 20-100 kJ/mol). montana.edu By monitoring the NMR spectrum at variable temperatures, one can observe the broadening and coalescence of signals as the rate of interconversion between conformers becomes comparable to the NMR timescale. core.ac.uk

For this compound, two main rotational barriers could potentially be studied:

Rotation around the C2-C3 bond: This rotation involves the movement of the bulky isopropyl group relative to the methoxymethyl group. Steric hindrance between these two groups could create a significant energy barrier, leading to distinct conformers that might be observable at low temperatures.

Rotation around the C1-C2 bond: The conformational preference of α-alkoxy ketones is influenced by stereoelectronic effects, such as dipole-dipole interactions and hyperconjugation between the C-O σ* orbital and the carbonyl π system. nih.gov

Although no specific DNMR studies have been published for this compound, the technique remains applicable. A variable-temperature NMR experiment could reveal whether any of the proton or carbon signals decoalesce at low temperatures. If such a phenomenon were observed, lineshape analysis could be used to calculate the free energy of activation (ΔG‡) for the rotational process. semanticscholar.org

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group and Structural Characterization of this compound

For this compound, the key functional groups are the ketone (C=O) and the ether (C-O-C).

Ketone Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the range of 1710-1725 cm⁻¹. This band would also be present, though likely weaker, in the Raman spectrum.

Ether Group: The asymmetric C-O-C stretching vibration of the ether linkage is expected to produce a strong band in the IR spectrum, generally around 1100-1150 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups will appear as multiple bands in the region of 2850-3000 cm⁻¹. C-H bending vibrations for these groups will be observed in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch (Ketone) | 1710 - 1725 | Strong | Medium |

| C-H Bend (CH₃, CH₂) | 1350 - 1470 | Medium | Medium |

| C-O-C Stretch (Ether) | 1100 - 1150 | Strong | Weak |

Mass Spectrometry for Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of its molecular ion. fiveable.me For this compound (molecular weight: 116.16 g/mol ), the molecular ion (M⁺•) would have a mass-to-charge ratio (m/z) of 116.

Upon electron ionization, the dominant fragmentation pathway for acyclic ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com This process leads to the formation of a stable, resonance-stabilized acylium ion. youtube.com

This compound can undergo alpha-cleavage at two positions:

Cleavage of the C2-C3 bond: This involves the loss of an isopropyl radical (•CH(CH₃)₂, mass 43 u). This pathway would generate a methoxyacylium ion ([CH₃OCH₂CO]⁺) with an m/z of 73 . This is predicted to be a major fragmentation pathway due to the stability of the resulting cation.

Cleavage of the C1-C2 bond: This pathway involves the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45 u). This would generate an isobutyryl cation ([(CH₃)₂CHCO]⁺) with an m/z of 71 .

Further fragmentation of the primary ions can also occur. The isopropyl radical lost in the first pathway could also be detected as a cation at m/z 43 . A McLafferty rearrangement is not possible for this molecule as it lacks the required γ-hydrogen atom. youtube.com

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 116 | Molecular Ion | [C₆H₁₂O₂]⁺• | - |

| 73 | Methoxyacylium ion | [C₃H₅O₂]⁺ | α-cleavage (loss of •C₃H₇) |

| 71 | Isobutyryl cation | [C₄H₇O]⁺ | α-cleavage (loss of •CH₂OCH₃) |

| 45 | Methoxymethyl cation | [CH₃OCH₂]⁺ | Cleavage of C1-C2 bond |

| 43 | Isopropyl cation | [C₃H₇]⁺ | Cleavage of C2-C3 bond |

X-ray Crystallography of Solid Derivatives or Co-crystals of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique requires a well-ordered single crystal of the compound.

To date, there is no publicly available crystal structure for this compound in crystallographic databases. This is not uncommon for small, flexible, acyclic molecules which are often liquids or low-melting solids, making the growth of high-quality single crystals challenging. sigmaaldrich.com Should a suitable solid derivative or co-crystal be prepared in the future, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering a definitive picture of its solid-state conformation. This experimental data would be invaluable for validating and refining the results from computational modeling and other spectroscopic analyses.

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental data. researchgate.net These methods can calculate a wide range of molecular properties, providing deep insight into structure, stability, and reactivity. scifiniti.com

For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G* or larger basis set) can be employed to:

Determine Molecular Geometry: Calculate the lowest energy conformation by optimizing bond lengths, bond angles, and dihedral angles.

Analyze Conformational Landscape: Map the potential energy surface for rotation around key bonds (e.g., C2-C3) to identify stable conformers and transition states, and to calculate the energy barriers for their interconversion. These calculated barriers can be directly compared with any experimental values obtained from dynamic NMR.

Predict Spectroscopic Data:

NMR: Calculate magnetic shielding tensors to predict ¹H and ¹³C chemical shifts.

IR/Raman: Perform frequency calculations to predict the vibrational modes, their wavenumbers, and their intensities, which can be compared with experimental spectra.

Elucidate Electronic Properties: Generate molecular orbitals (e.g., HOMO and LUMO) to understand reactivity and calculate properties like dipole moment and molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule.

Table 4: Molecular Properties of this compound Amenable to Computational Investigation

| Property | Description | Computational Method |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | DFT Geometry Optimization |

| Rotational Energy Barriers | Energy required for rotation around specific bonds. | Potential Energy Scan / Transition State Search |

| Vibrational Frequencies | Predicted IR and Raman active modes and wavenumbers. | DFT Frequency Calculation |

| NMR Chemical Shifts | Predicted ¹H and ¹³C chemical shifts. | GIAO/CSGT method with DFT |

| Dipole Moment | Measure of the molecule's overall polarity. | DFT Calculation |

| Molecular Electrostatic Potential (MEP) | Map of electrostatic potential on the electron density surface. | DFT Calculation |

Mentioned Compounds

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are indispensable tools for understanding the electronic architecture of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into the distribution of electrons and the nature of molecular orbitals.

DFT, particularly with hybrid functionals like B3LYP, is a popular choice for balancing computational cost and accuracy in studying organic molecules. For this compound, a DFT study would typically involve geometry optimization to find the lowest energy structure, followed by calculation of electronic properties. The presence of two oxygen atoms, one in the carbonyl group and one in the methoxy group, leads to a significant polarization of the electron density.

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their high electronegativity and the presence of lone pairs. The LUMO, on the other hand, would likely be centered on the carbonyl carbon and oxygen, representing the π* antibonding orbital of the C=O double bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a more rigorous, albeit computationally expensive, approach. These methods would provide a more detailed description of electron correlation effects, which can be important for accurately predicting molecular properties.

A hypothetical table of calculated electronic properties for this compound using DFT is presented below for illustrative purposes.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Landscapes

The flexible acyclic structure of this compound allows it to adopt various conformations due to rotation around its single bonds. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape and understand the dynamic behavior of the molecule over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule's behavior over a period of time (from picoseconds to microseconds), it is possible to identify the most stable conformations and the energy barriers between them. For this compound, the key dihedral angles to consider would be around the C-C and C-O single bonds.

The conformational analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The interplay of steric hindrance from the bulky isopropyl group and the methoxy group, as well as dipole-dipole interactions involving the carbonyl and ether functionalities, would govern the conformational preferences. For instance, conformations that minimize steric clashes while allowing for favorable electrostatic interactions would be preferred.

An illustrative potential energy surface scan for a key dihedral angle in this compound might look like the following:

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 |

| 240 | 3.8 |

| 300 | 1.5 |

This interactive table presents hypothetical data to illustrate the concept of a potential energy surface scan. Specific published data for this molecule is not available.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational chemistry provides powerful tools for predicting and interpreting various types of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions can aid in the identification and characterization of molecules like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the chemical shifts. These calculations, often performed using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can be very accurate, especially when solvent effects are considered. For this compound, computational methods could help to unambiguously assign the signals of the different methyl groups and the methylene protons.

Infrared Spectroscopy: The vibrational frequencies of a molecule can also be calculated using quantum chemical methods. These calculations provide a theoretical IR spectrum, which can be compared with experimental data. The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, C-O stretch, C-H bend) can aid in the assignment of the absorption bands in an experimental IR spectrum. For this compound, the most intense band in the IR spectrum is expected to be the C=O stretching vibration, and its calculated frequency would be a key point of comparison.

A table of predicted vs. hypothetical experimental spectroscopic data is shown below:

| Spectroscopic Data | Predicted Value (Illustrative) | Hypothetical Experimental Value |

| ¹³C NMR (C=O) | 210.5 ppm | 212.1 ppm |

| ¹H NMR (OCH₃) | 3.35 ppm | 3.40 ppm |

| IR (C=O stretch) | 1725 cm⁻¹ | 1718 cm⁻¹ |

This interactive table contains hypothetical data for illustrative purposes.

Mass Spectrometry: While direct prediction of mass spectra is more complex, computational methods can be used to study the fragmentation pathways of the molecule upon ionization. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pattern in an electron ionization mass spectrum.

Role and Applications of 1 Methoxy 3 Methylbutan 2 One in Chemical Synthesis

1-Methoxy-3-methylbutan-2-one as a Key Building Block in Complex Organic Molecule Synthesis

The structure of this compound offers multiple reactive sites, making it a versatile precursor for the construction of more complex molecular architectures. The carbonyl group can undergo a wide range of nucleophilic additions and condensation reactions, while the alpha-methoxy group can influence the reactivity of the adjacent methylene (B1212753) and carbonyl carbons. The isopropyl group provides steric bulk, which can be exploited to control stereoselectivity in certain reactions.

While extensive, publicly available research on its direct use in the total synthesis of complex natural products is limited, its potential is evident. Synthetic chemists can utilize the ketone functionality for reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to build carbon-carbon bonds and introduce new functional groups. The methoxy (B1213986) group can potentially be cleaved to reveal a hydroxyl group, further expanding the synthetic possibilities.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Aldol Condensation | Base (e.g., LDA), Aldehyde/Ketone | β-Hydroxy ketones |

| Wittig Reaction | Phosphonium ylide | Alkenes |

| Grignard Reaction | Organomagnesium halide (e.g., RMgBr) | Tertiary alcohols |

| Reduction | Reducing agent (e.g., NaBH4) | Secondary alcohols |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)3) | Amines |

Utilization in the Preparation of Chemical Reagents and Auxiliaries

The chemical properties of this compound make it a suitable starting material for the synthesis of specialized reagents and auxiliaries. For instance, its reduction can yield the corresponding alcohol, 1-methoxy-3-methylbutan-2-ol (B1427841), which could serve as a chiral auxiliary or a ligand for asymmetric synthesis after resolution of its enantiomers. molport.combldpharm.comnih.govuni.lu

Furthermore, derivatization of the carbonyl group can lead to the formation of various reagents. For example, conversion to a hydrazone or an oxime could produce ligands for metal catalysis or precursors for rearrangements to form nitrogen-containing heterocycles. While specific, widely-used reagents derived from this compound are not extensively documented in the literature, its functional group handles provide a clear pathway for their potential development.

Application as a Solvent in Specific Chemical Reactions and Processes

While not a common bulk solvent, the unique combination of a ketone and an ether functional group in this compound suggests it could be a useful solvent for specific applications. Its moderate polarity and ability to act as a hydrogen bond acceptor could be advantageous in dissolving a range of organic compounds. A closely related compound, 3-methoxybutan-2-one, has been investigated as a sustainable bio-based alternative to chlorinated solvents. nih.govrsc.org This study highlighted its potential in applications such as Friedel-Crafts acylations and N-alkylations, suggesting that this compound might exhibit similar utility. nih.govrsc.org

The presence of the ether linkage could also enhance its stability in certain reaction conditions compared to more reactive ketone solvents. However, detailed studies on the solvent properties and applications of this compound itself are not widely available.

Role in the Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

The synthesis of analogues and derivatives of a lead compound is a cornerstone of medicinal chemistry and materials science for establishing structure-activity relationships (SAR). The modifiable structure of this compound makes it a useful scaffold for creating a library of related compounds.

By systematically altering different parts of the molecule—for example, by replacing the methoxy group with other alkoxy groups, modifying the isopropyl group, or performing various reactions at the carbonyl center—researchers can investigate how these structural changes affect the chemical reactivity or biological activity of the resulting molecules. For instance, a series of ester or ether analogues could be synthesized to probe the influence of steric and electronic effects on a particular reaction or biological target.

Table 2: Potential Modifications of this compound for SAR Studies

| Modification Site | Synthetic Approach | Potential New Functionality |

| Methoxy Group | Ether cleavage followed by re-alkylation | Varied alkoxy groups (ethoxy, propoxy, etc.) |

| Isopropyl Group | (If synthesized from a different precursor) | Other alkyl or aryl groups |

| Carbonyl Group | Reaction with various nucleophiles | Alcohols, alkenes, imines, etc. |

| Alpha-carbon | Enolate formation and alkylation | Introduction of new substituents |

Integration into Multi-Step Industrial Chemical Synthesis Pathways

In an industrial context, the utility of a chemical is often determined by its cost-effectiveness and its role in the efficient production of high-value products. While there is limited direct evidence of this compound being a key component in large-scale industrial processes, its structural relative, 3-methoxy-3-methyl-1-butanol, is recognized as an important fine chemical raw material used as a solvent in various products. google.comatamanchemicals.comatamanchemicals.comcarlroth.comavantorsciences.com Patents describe the synthesis of this butanol derivative from precursors like 3-methyl-3-buten-1-ol and methanol (B129727), highlighting the industrial relevance of related methoxy-containing butanols. google.comgoogle.com

The synthesis of this compound itself could be integrated into industrial pathways where its specific reactivity is required. For example, if a multi-step synthesis requires a ketone with a protected alpha-hydroxy group, this compound could serve this purpose, with the methoxy group acting as the protecting group. Its potential as a specialty solvent in certain industrial reactions, similar to its relatives, also cannot be discounted.

Advanced Analytical Methodologies for 1 Methoxy 3 Methylbutan 2 One Non Clinical Contexts

Development of High-Resolution Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis in Chemical Mixtures

High-resolution chromatographic techniques are indispensable for the separation and identification of 1-methoxy-3-methylbutan-2-one from intricate matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones of such analyses, each offering unique advantages for the detection of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For trace analysis, headspace sampling is a commonly employed technique that isolates volatile analytes from a sample matrix, thereby reducing matrix effects and enhancing sensitivity. analchemres.org

Static headspace (HS) analysis involves equilibrating the sample in a sealed vial at a controlled temperature, followed by the injection of a portion of the vapor phase into the GC-MS system. nih.gov This method is simple, rapid, and can be readily automated. Dynamic headspace analysis, or purge-and-trap, offers even lower detection limits by purging the sample with an inert gas and trapping the volatilized compounds on a sorbent before thermal desorption into the GC.

Optimization of a static headspace GC-MS method is crucial for achieving reliable and reproducible results. nih.gov Key parameters that require careful consideration include incubation temperature and time, and sample volume. For instance, a higher incubation temperature can increase the vapor pressure of this compound, leading to higher sensitivity, but it may also promote the degradation of other sample components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

While GC-MS is well-suited for volatile compounds, LC-MS/MS provides an alternative and often complementary approach, particularly for less volatile or thermally labile compounds. uliege.be For the analysis of ketones like this compound, derivatization is often necessary to improve its chromatographic retention on reverse-phase columns and to enhance its ionization efficiency for mass spectrometric detection. nih.gov

The development of an in-house LC-MS/MS method involves several critical steps, including the selection of an appropriate derivatizing agent, optimization of the reaction conditions, and fine-tuning of the chromatographic and mass spectrometric parameters. uliege.beuqam.ca Multiple reaction monitoring (MRM) is a common acquisition mode in tandem mass spectrometry that provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. technologynetworks.com

| Parameter | GC-MS | LC-MS/MS |

| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions. |

| Sample Volatility | High | Low to high (with derivatization for volatile compounds). |

| Derivatization | Not typically required. | Often required for volatile ketones to improve retention and ionization. |

| Sensitivity | High, especially with dynamic headspace. | Very high, particularly with optimized derivatization and MRM. |

| Selectivity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific MRM transitions. |

| Matrix Effects | Can be significant, but reduced by headspace sampling. analchemres.orgnih.gov | Can be significant, requiring careful method development and validation. |

Advanced Spectrometric Methods for Quantitative Analysis in Research and Industrial Settings

Beyond mass spectrometry, other spectrometric techniques play a vital role in the quantitative analysis of this compound, offering non-destructive and often rapid means of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the determination of compound purity and concentration without the need for a specific reference standard of the analyte. For this compound, proton NMR (¹H-NMR) would be the most direct approach. The concentration of the analyte can be determined by comparing the integral of a specific proton signal of the compound to the integral of a known amount of an internal standard with a certified purity.

The unique chemical structure of this compound provides distinct signals in the ¹H-NMR spectrum that can be used for quantification. For example, the singlet from the methoxy (B1213986) group protons (-OCH₃) would likely be a well-resolved signal suitable for integration.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. nih.gov For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the C=O stretching of the ketone group, C-O-C stretching of the ether linkage, and C-H stretching and bending vibrations of the alkyl groups. researchgate.net

While primarily a qualitative tool, FTIR can be used for quantitative analysis by constructing a calibration curve based on the absorbance of a specific characteristic peak at different known concentrations of the compound. bgb-analytik.com Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that allows for the direct analysis of liquid samples with minimal preparation.

| Spectrometric Method | Principle | Application for this compound |

| Quantitative NMR (qNMR) | The signal intensity is directly proportional to the number of nuclei. | Absolute quantification by comparing the integral of a specific proton signal (e.g., -OCH₃) to an internal standard. |

| Fourier-Transform Infrared (FTIR) | Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. | Identification of functional groups (C=O, C-O-C) and quantitative analysis based on the intensity of characteristic absorption bands. researchgate.net |

Electroanalytical Techniques for Detection and Characterization

Electroanalytical techniques offer a cost-effective and often portable alternative for the detection and quantification of electroactive species. While not as commonly applied to simple aliphatic ketones as chromatographic methods, they hold potential for specific applications.

The carbonyl group in this compound is electrochemically active and can be either oxidized or reduced at an electrode surface under specific conditions. Cyclic voltammetry is a versatile electroanalytical technique that can be used to study the redox behavior of a compound and determine its formal reduction potential, which can serve as a tool for identification.

For quantitative purposes, techniques such as differential pulse voltammetry or square-wave voltammetry can be employed, which offer enhanced sensitivity compared to cyclic voltammetry. The development of chemically modified electrodes that exhibit a specific interaction with this compound could further improve the selectivity and sensitivity of electroanalytical methods.

Automated and High-Throughput Analytical Platforms for this compound

In industrial quality control and research settings where a large number of samples need to be analyzed, automated and high-throughput analytical platforms are essential.

Automated Headspace GC-MS:

Modern GC-MS systems can be equipped with autosamplers capable of performing automated static and dynamic headspace analysis. uliege.be This allows for unattended analysis of numerous samples, significantly increasing sample throughput and improving reproducibility. The integration of robotic arms for sample preparation, such as dilution and addition of internal standards, can further automate the entire analytical workflow.

High-Throughput Screening (HTS):

For rapid screening of large chemical libraries or for quality control of numerous batches, high-throughput screening assays are employed. While specific HTS assays for this compound are not widely reported, general methods for ketone detection could be adapted. These often involve derivatization reactions that produce a colored or fluorescent product, which can be measured in a microplate format.

The development of such assays would require a derivatizing agent that reacts specifically and rapidly with the ketone functionality of this compound to generate a detectable signal. The intensity of the signal would then be proportional to the concentration of the analyte.

| Platform | Technique | Key Features |

| Automated GC-MS | Static or Dynamic Headspace GC-MS | Unattended analysis, high sample throughput, improved reproducibility. uliege.be |

| High-Throughput Screening | Spectrophotometry or Fluorometry | Rapid screening of many samples in parallel, suitable for quality control and chemical library screening. |

Future Directions and Emerging Research Avenues for 1 Methoxy 3 Methylbutan 2 One

Exploration of Novel and Uncharted Reactivity Profiles

While the fundamental reactivity of ketones is well-established, the interplay of the methoxy (B1213986) group and the sterically bulky isobutyl group in 1-methoxy-3-methylbutan-2-one presents opportunities for discovering novel chemical transformations. Future research will likely focus on leveraging this unique substitution pattern to achieve unprecedented reactivity and selectivity.

Key areas of exploration may include:

Asymmetric Catalysis: Developing enantioselective transformations at the α-carbon, leveraging the methoxy group's electronic influence and the isobutyl group's steric hindrance to control stereochemistry.

Radical-Mediated Reactions: Investigating the behavior of this compound in radical reactions, which could lead to novel carbon-carbon and carbon-heteroatom bond formations. acs.org

Photocatalysis: Exploring visible-light-mediated reactions to access excited-state reactivity profiles, potentially enabling transformations that are not feasible under thermal conditions.

Development of Highly Efficient and Selective Synthetic Routes

The development of green and economically viable synthetic routes to α-alkoxy ketones is a continuous effort. For this compound, future research will aim to move beyond classical methods towards more sophisticated and sustainable approaches.

Emerging synthetic strategies could involve:

Catalytic C-H Functionalization: Direct and selective introduction of the methoxy group or the isobutyl group onto a simpler ketone backbone via transition metal-catalyzed C-H activation would represent a significant advancement in efficiency. news-medical.netscripps.edu

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis with precise control over reaction parameters.

Biocatalysis: Employing engineered enzymes to catalyze the synthesis of this compound with high chemo-, regio-, and stereoselectivity under mild conditions.

Advanced Materials Science Applications Derived from this compound and its Derivatives

The unique structural features of this compound make it an intriguing building block for the synthesis of novel materials with tailored properties. Its derivatives could find applications in various areas of materials science.

Potential applications include:

Polymer Chemistry: As a monomer or an additive in polymer synthesis to modulate properties such as thermal stability, solubility, and mechanical strength. Specialty ketones are known to be used as building blocks in various industrial applications. eastman.com

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Dynamic Combinatorial Chemistry: The ketone functionality allows for its use as a building block in dynamic combinatorial libraries to identify new functional molecules. acs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. chemai.io For this compound, these computational tools can accelerate discovery and optimization in several ways.

| Application Area | Potential Impact |

| Reaction Prediction | AI models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for reactions involving this compound. nih.govmit.edustanford.edu |

| Retrosynthesis | Machine learning algorithms can propose novel and efficient synthetic routes to this compound and its derivatives. |

| Property Prediction | AI can be used to predict the physicochemical and biological properties of new derivatives, guiding the design of molecules with desired functionalities. |

Cross-Disciplinary Research Opportunities for this compound

The versatile nature of this compound opens up avenues for collaborative research across different scientific disciplines.

Examples of potential cross-disciplinary research include:

Medicinal Chemistry: As a scaffold or intermediate in the synthesis of biologically active compounds. The functional groups present offer multiple points for diversification.

Agrochemicals: Exploration of its derivatives as potential herbicides, pesticides, or plant growth regulators.

Flavor and Fragrance Chemistry: The structural motif may serve as a precursor for the synthesis of new flavor and fragrance compounds.

Challenges and Perspectives in Contemporary Organic Chemistry Research Involving this compound

Despite the promising future directions, several challenges need to be addressed to fully realize the potential of this compound.

| Challenge | Perspective |

| Selective Functionalization | Developing methods for the selective functionalization of the different C-H bonds in the molecule remains a significant hurdle. Overcoming this would allow for more precise molecular editing. researchgate.netnih.gov |

| Scalability of Novel Syntheses | Translating novel, elegant synthetic methods from the laboratory to an industrial scale often presents significant challenges in terms of cost, safety, and efficiency. |

| Understanding Complex Reactivity | A deeper mechanistic understanding of the novel reactivity profiles is crucial for the rational design of new transformations and catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。